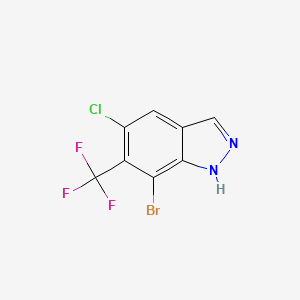
7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its indazole ring structure. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions starting from simpler indazole derivatives. One common approach is the halogenation of indazole using bromine and chlorine sources under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The halogen atoms on the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of indazole-5,6-dione derivatives.
Reduction: Production of indazole derivatives with reduced halogen content.
Substitution: Introduction of various functional groups such as amino, hydroxyl, or alkyl groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole serves as a versatile intermediate for the construction of complex molecules. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in the synthesis of biologically active compounds.
Biology and Medicine: This compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development. Studies have explored its use in targeting specific enzymes or receptors involved in disease processes.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl group can enhance binding affinity and selectivity, leading to desired biological outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)anilin: This compound shares similar halogenated features but differs in its aniline structure.
5-Chloro-6-(trifluoromethyl)-1H-indazole: A closely related indazole derivative without the bromine atom.
Uniqueness: 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole stands out due to its combination of bromine, chlorine, and trifluoromethyl groups on the indazole ring. This unique structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H3BrClF3N2 |
|---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
7-bromo-5-chloro-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-6-5(8(11,12)13)4(10)1-3-2-14-15-7(3)6/h1-2H,(H,14,15) |
InChI Key |
GDXMKVGJLJMBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=C(C(=C1Cl)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


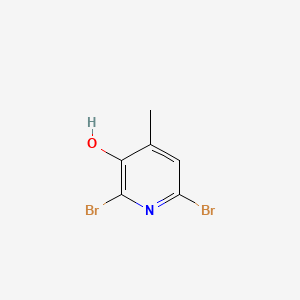
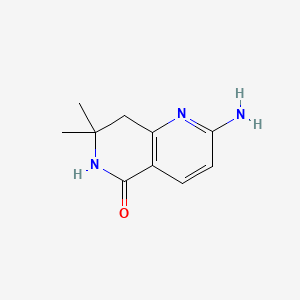

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)
![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
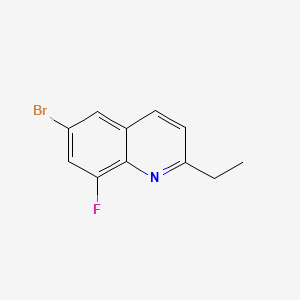
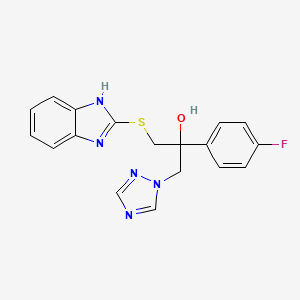
![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
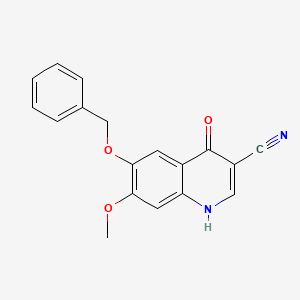
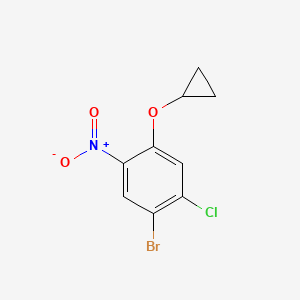
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
